![molecular formula C19H22N4O3S2 B11620850 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620850.png)
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features, including a thiazolidinone ring and a pyrimidinone structure. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H24N4O2S, with a molecular weight of approximately 368.48 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
- Thiazolidine ring : Known for various pharmacological properties.
- Pyridine moiety : Often associated with antimicrobial and anticancer activities.
- Amine group : Enhances solubility and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, including:
- Antimicrobial properties : Potential effectiveness against various bacterial strains.
- Antitumor activity : Preliminary data suggest cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Cytotoxicity in cancer cell lines | |
Anti-inflammatory | Potential modulation of inflammatory pathways |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analysis and preliminary findings:
- Inhibition of Enzymatic Activity : The thiazolidine component may interact with key enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction : The pyridine moiety could facilitate binding to DNA, leading to apoptosis in cancer cells.
- Antioxidant Properties : The compound may exhibit free radical scavenging abilities, contributing to its anti-inflammatory effects.
Case Studies
Recent studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this molecule.
Case Study 1: Antitumor Activity
A study evaluating similar thiazolidine derivatives demonstrated significant antitumor effects against various cancer cell lines. For instance, compounds showed GI50 values ranging from 1.7 μM to 28.7 μM across different cancer types, indicating robust cytotoxicity ( ).
Case Study 2: Antimicrobial Efficacy
Another investigation focused on thiazolidine derivatives revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were reported as low as 50 μg/mL for certain derivatives ( ).
Properties
Molecular Formula |
C19H22N4O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-12(3)23-18(26)14(28-19(23)27)10-13-15(20-7-9-24)21-16-11(2)6-5-8-22(16)17(13)25/h5-6,8,10,12,20,24H,4,7,9H2,1-3H3/b14-10- |
InChI Key |
UHPUYVFNDQARHV-UVTDQMKNSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S |
Origin of Product |
United States |
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